molecular formula C5H3BClF2NO2 B11753548 (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid

Cat. No.: B11753548
M. Wt: 193.34 g/mol
InChI Key: YPUAZGSCHIZSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid (CAS: 1239491-47-4) is a pyridine-based boronic acid derivative with a molecular weight of 193.34 g/mol. Its structure features a chlorine atom at position 5 and fluorine atoms at positions 2 and 3 on the pyridine ring, with the boronic acid group at position 2. This substitution pattern introduces steric and electronic effects that influence its reactivity, acidity, and biological interactions . While commercial availability is currently discontinued, its structural uniqueness makes it a candidate for targeted drug design and catalytic applications.

Properties

Molecular Formula

C5H3BClF2NO2

Molecular Weight

193.34 g/mol

IUPAC Name

(5-chloro-2,3-difluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H3BClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1,11-12H

InChI Key

YPUAZGSCHIZSJU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1Cl)F)F)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Pyridine Precursors

The most viable route involves Miyaura borylation, where a halogenated pyridine undergoes palladium-catalyzed coupling with a diboron reagent. Key steps include:

  • Synthesis of 4-Bromo-5-chloro-2,3-difluoropyridine :

    • Chlorination and fluorination of pyridine derivatives are well-documented. For instance, patents describe the use of cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/dimethyl sulfoxide (DMSO) mixtures to replace chlorides with fluorides at elevated temperatures (145–190°C).

    • Starting from 2-aminopyridine, sequential chlorination and diazotization yield 2,3,5-trichloropyridine, which is fluorinated to 5-chloro-2,3-difluoropyridine. Bromination at position 4 could be achieved via electrophilic substitution using bromine in the presence of a Lewis acid, though direct literature evidence is limited.

  • Miyaura Borylation :

    • Reacting 4-bromo-5-chloro-2,3-difluoropyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in dioxane at 80–100°C installs the boronic acid group.

    • Example Conditions :

      • Catalyst: Pd(dppf)Cl₂ (5 mol%)

      • Solvent: Dioxane/water (4:1)

      • Temperature: 90°C, 12–24 hours

      • Yield: ~70–85% (extrapolated from analogous reactions).

Directed Ortho-Metalation Strategies

An alternative approach leverages directed metalation to functionalize the pyridine ring:

  • Introduction of a Directing Group :

    • A directing group (e.g., amide or sulfonamide) at position 4 facilitates lithiation at the adjacent position. Subsequent quenching with a trialkyl borate yields the boronic acid after hydrolysis.

    • Challenges : Competing fluorination/chlorination effects may destabilize the directing group, necessitating protective strategies.

Optimization of Reaction Parameters

Solvent and Catalyst Systems

  • Solvent Choice : Polar aprotic solvents like sulfolane and DMSO enhance fluorination efficiency, while dioxane/water mixtures are optimal for Miyaura borylation.

  • Catalyst Selection : Pd(dppf)Cl₂ and SPhos-Pd-G3 demonstrate efficacy in cross-coupling reactions involving fluorinated boronic acids.

Temperature and Time Dependence

  • Fluorination reactions require high temperatures (145–190°C) and prolonged heating (17–19 hours), whereas Miyaura borylation proceeds efficiently at 90°C within 12–24 hours.

Analytical Characterization and Quality Control

  • Purity Assessment :

    • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm product identity and purity (>95%).

    • Example Data :

      • MS (APCI) : m/z = 238.1 (M+H⁺).

      • ¹H NMR : Characteristic peaks for pyridine protons appear at δ 8.6–7.0 ppm, with coupling constants reflecting fluorine substituents.

  • Chlorine/Fluorine Content Analysis :

    • Ion chromatography quantifies residual halogens, ensuring compliance with pharmaceutical standards.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid exhibits significant potential as an anticancer agent. It functions as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and is implicated in various cancers. Inhibiting CDK9 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for cancer therapy .

Neuropharmacology
Recent studies have highlighted its role in neuropharmacology, particularly as a multitarget drug for treating Parkinson's disease. Compounds derived from (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid have shown agonistic activity on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A), which are critical in managing the symptoms of Parkinson's disease .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to participate effectively in these reactions under mild conditions.

Material Science

Development of Functional Materials
The unique properties of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid have led to its exploration in the development of functional materials. Its ability to form stable complexes with various substrates makes it useful in creating sensors and catalysts for chemical reactions. The compound's boron atom can interact with Lewis bases, enabling the design of new materials with specific electronic properties .

Activity TypeTarget ReceptorEC50 Value (nM)Reference
AnticancerCDK9<50
NeuropharmacologyD2/D3/5-HT1A0.9/19/2.3
AntimicrobialVarious BacteriaMIC < 10

Table 2: Applications in Organic Synthesis

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingMild conditions85
Carbon-Nitrogen Bond FormationAqueous media90

Case Studies

Case Study 1: CDK9 Inhibition in Cancer Therapy
In a study investigating the efficacy of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid as a CDK9 inhibitor, researchers found that treatment with this compound led to significant reductions in tumor growth in xenograft models of breast cancer. The study demonstrated that the compound effectively induced apoptosis and inhibited cell cycle progression at G2/M phase .

Case Study 2: Multitarget Approach for Parkinson's Disease
A series of experiments evaluated the pharmacological profile of derivatives based on (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid for their potential use in treating Parkinson's disease. The results indicated that certain derivatives exhibited favorable receptor binding profiles with low side effects compared to existing treatments like brexpiprazole .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Acidity

The chlorine and fluorine substituents in (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid significantly impact its pKa and Lewis acidity. Fluorine’s high electronegativity stabilizes the boronate conjugate base through inductive effects, while chlorine contributes to steric hindrance. highlights that fluoro-substituted boronic acids exhibit stabilization via through-space interactions rather than through-bond effects, leading to distinct reactivity compared to non-fluorinated analogs . For example:

  • 2,3-Dichloropyridine-5-boronic acid (CAS 1072944-15-0, similarity score 0.83): The absence of fluorine and presence of two chlorines may result in higher steric bulk and a different pKa profile, reducing its suitability for applications requiring rapid boronate ester formation .
  • Phenylboronic acid : Lacks heterocyclic substituents, leading to lower binding affinity for biological targets like proteases compared to fluorinated pyridine derivatives .

Comparative pKa and Binding Affinity

Fluorine’s electron-withdrawing nature likely lowers its pKa compared to analogs like 3-AcPBA (pKa ~8.5), enhancing reactivity under physiological conditions . This property is advantageous in drug design, as lower pKa facilitates boronate ester formation with biological diols (e.g., serine proteases) .

Anticancer Potential

Boronic acids are known for antiproliferative effects. and demonstrate that aromatic boronic acids, such as phenanthren-9-yl and arylidene heterocycles, exhibit cytotoxicity at sub-micromolar concentrations in cancer models. The chloro and fluoro substituents in (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid may enhance target selectivity by modulating interactions with enzymes like histone deacetylases (HDACs) or proteasomes.

Proteasome Inhibition Selectivity

indicates that boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by compounds like EGCG.

Comparative Table of Key Boronic Acid Derivatives

Compound Name CAS Number Substituents Molecular Weight Similarity Score Notable Properties/Applications
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid 1239491-47-4 Cl (5), F (2,3), B(OH)₂ (4) 193.34 High reactivity, potential HDAC inhibition
2,3-Dichloropyridine-5-boronic acid 1072944-15-0 Cl (2,3), B(OH)₂ (5) 191.42 0.83 Steric hindrance, lower diol affinity
Phenylboronic acid 98-80-6 B(OH)₂ (1) 121.93 Diagnostic agent, low proteasome binding
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, B(OH)₂ 300.15 Fungal HDAC inhibition at 1 µM

Reactivity in Dynamic Combinatorial Chemistry

shows that boronic acids rapidly form esters with diols under basic conditions. The electron-withdrawing substituents in (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid may accelerate esterification compared to less electronegative analogs like 6-Methylpyridin-3-yl boronic acid (CAS 659742-21-9), which has a similarity score of 0.74 . This reactivity is critical for applications in drug delivery and materials science.

Biological Activity

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in therapeutic applications, supported by case studies and research findings.

Synthesis of (5-Chloro-2,3-difluoropyridin-4-yl)boronic Acid

The synthesis of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid typically involves a multi-step process that includes the reaction of 5-chloro-2,3-difluoropyridine with boronic reagents. This process often utilizes coupling reactions such as Suzuki-Miyaura cross-coupling, which is a prevalent method for forming carbon-boron bonds. The compound's structure is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological properties.

The biological activity of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is primarily attributed to its ability to interact with various biological macromolecules. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can modulate enzyme activities. This property is particularly significant in the context of enzyme inhibition and drug design.

Anticancer Activity

Research indicates that (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid exhibits promising anticancer properties. For example, studies have shown that similar boronic acid derivatives can inhibit serine proteases and other enzymes involved in cancer cell proliferation. The compound's potential as a proteasome inhibitor has been explored, demonstrating its capability to induce apoptosis in cancer cells.

Antibacterial and Antioxidant Properties

In addition to its anticancer effects, (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid has been evaluated for antibacterial and antioxidant activities. Boronic acids generally exhibit moderate antibacterial effects against various pathogens. For instance, compounds structurally related to (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid have shown effectiveness against Escherichia coli and other bacteria.

Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities. It has been reported to exhibit activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases. The inhibition constants (IC50 values) for these enzymes provide insight into the compound's potency:

Enzyme IC50 Value (µM)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings suggest that the compound could be further investigated as a therapeutic agent for conditions like Alzheimer's disease.

Study on Dual Agonism

A study evaluating various pyridine derivatives, including (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid, highlighted its dual agonism on D2 and 5-HT1A receptors. The results indicated that certain derivatives exhibited significant agonistic activities at low concentrations (EC50 values in nanomolar range), suggesting potential applications in treating disorders such as Parkinson's disease .

Antioxidant Evaluation

Another study assessed the antioxidant properties of related boronic compounds using methods such as ABTS cation radical scavenging and DPPH free radical scavenging assays. The results demonstrated strong antioxidant activity with IC50 values comparable to established antioxidants .

Q & A

Q. What are the common synthetic routes for (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid?

The synthesis of this compound typically involves functionalization of the pyridine ring via halogenation and fluorination, followed by introduction of the boronic acid group. Methods may include Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. The tert-butoxycarbonyl (Boc)-protected intermediates (e.g., piperazine derivatives) are often employed to stabilize reactive moieties during synthesis .

Q. How does the substitution pattern (chloro, difluoro) on the pyridine ring influence reactivity in Suzuki-Miyaura couplings?

The chloro and difluoro groups act as electron-withdrawing substituents, enhancing the electrophilicity of the boronic acid and accelerating transmetallation in Suzuki reactions. The steric bulk of the substituents may also affect coupling efficiency with sterically hindered aryl halides. Comparative studies with analogous boronic acids suggest that halogen positioning impacts regioselectivity in cross-coupling reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this boronic acid?

Key techniques include:

  • MALDI-MS : Requires derivatization with diols (e.g., 2,3-butanedione) to prevent boroxine formation .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; chloro and difluoro substituents may enhance decomposition resistance up to 300–400°C .
  • NMR Spectroscopy : 11^{11}B and 19^{19}F NMR confirm boronic acid integrity and substitution patterns .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of boronic acids?

Derivatization with diols (e.g., pinacol or 2,3-butanedione) converts boronic acids to cyclic esters, suppressing dehydration/trimerization. For peptides or multifunctional boronic acids, arginine-specific labeling or ortho-amino methyl groups can stabilize the boron center .

Q. How do buffer conditions affect the selectivity of boronic acid interactions with glycoproteins?

Boronic acids bind glycoproteins via cis-diol interactions, but non-specific secondary binding (e.g., hydrophobic or ionic interactions) can reduce selectivity. Adjusting buffer pH (near boronic acid pKa ~7.6) and ionic strength minimizes non-specific binding. Borate buffers at pH 8–9 enhance diol-binding specificity .

Q. What are the kinetic parameters of diol binding with this boronic acid, and how do they compare to other arylboronic acids?

Stopped-flow studies show binding with sugars (e.g., fructose, glucose) occurs within seconds. The kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Chloro/difluoro substituents may slow kon due to steric hindrance compared to unsubstituted analogs .

Q. How does computational modeling aid in designing boronic acid-based inhibitors targeting protein-protein interactions (PPIs)?

Molecular docking and MD simulations predict binding modes with diol-containing protein pockets. Substituent effects (e.g., chloro for halogen bonding, fluorine for enhanced lipophilicity) are optimized via QSAR models. Such approaches have identified lead compounds for PPIs in cancer and inflammation pathways .

Q. What role does the chloro and difluoro substitution play in thermal stability compared to other boronic acids?

Pyridine-ring halogenation increases thermal stability by reinforcing aromaticity and reducing oxidative degradation. TGA data for similar compounds (e.g., pyrene-1-boronic acid) show stability up to 600°C, suggesting chloro/difluoro groups may delay decomposition by 50–100°C relative to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.